Tetrakis(diethylamine)tin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Metal Oxide Thin Films

One of the most prominent uses of Tetrakis(diethylamido)tin(IV) lies in its ability to act as a precursor for the production of metal oxide thin films through chemical vapor deposition (CVD) []. This technique allows for the controlled deposition of thin layers of various materials onto different substrates, which is crucial for the development of various electronic devices.

During CVD, Tetrakis(diethylamido)tin(IV) vaporizes and undergoes decomposition on the heated substrate, releasing tin oxide (SnO2) and other volatile byproducts []. This process enables the formation of high-quality, uniform thin films of SnO2, which finds applications in various fields, including:

- Transparent conducting oxides (TCOs) in solar cells and flat-panel displays [].

- Gas sensors due to its high sensitivity to different gases like CO and NO2 [].

- Lithium-ion battery anodes due to its ability to improve the cycling stability and rate capability [].

Synthesis of Mesoporous Materials

Tetrakis(diethylamido)tin(IV) can also be employed in the non-hydrolytic templated sol-gel synthesis to produce mesoporous tin silicate xerogels []. These materials possess a highly porous structure with interconnected pores in the nanometer range. This unique structure makes them potential candidates for various applications, including:

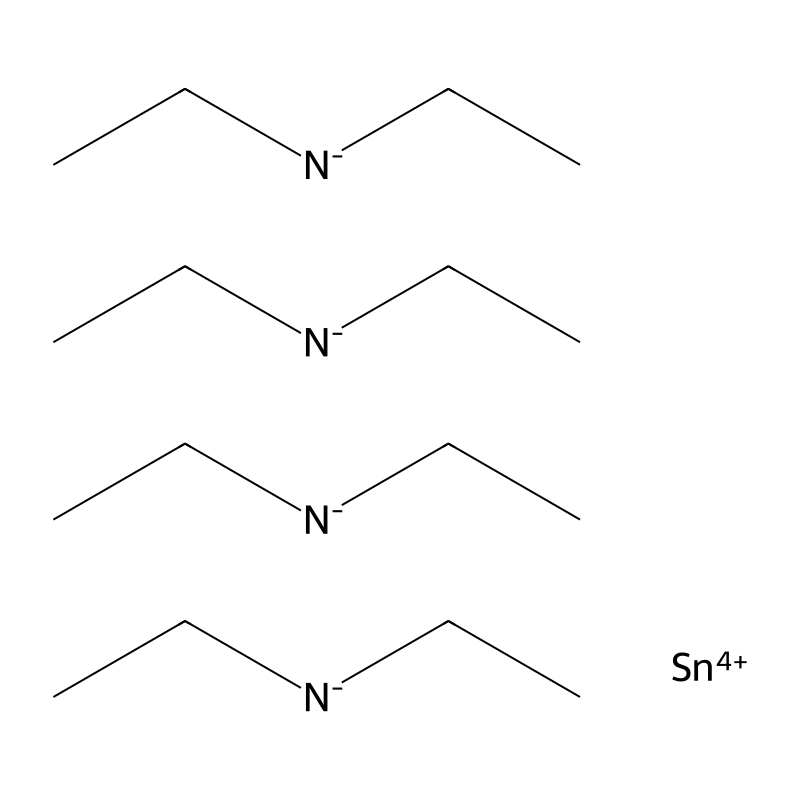

Tetrakis(diethylamine)tin is an organotin compound represented by the chemical formula C₁₆H₄₀N₄Sn. It features a central tin atom coordinated by four diethylamine ligands, which significantly influence its chemical properties. This compound is typically a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling in inert atmospheres. Tetrakis(diethylamine)tin is primarily utilized in chemical vapor deposition processes due to its volatility and reactivity, making it an important precursor in thin film technology.

Tetrakis(diethylamido)tin(IV) is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:

Additionally, it can react with hydroxylated surfaces, such as those found on indium tin oxide, facilitating the growth of tin oxide layers. The mechanism involves the displacement of diethylamine ligands, which can be quantified through mass spectrometry during atomic layer deposition processes .

Tetrakis(diethylamine)tin can be synthesized through several methods:

- Direct Reaction: It can be prepared by reacting tin tetrachloride with diethylamine:

- Chemical Vapor Deposition: It is often used as a precursor in chemical vapor deposition techniques to deposit tin oxide films on substrates .

- Atomic Layer Deposition: This method involves alternating exposure to tetrakis(diethylamine)tin and oxidizing agents to achieve controlled growth of thin films .

Tetrakis(diethylamine)tin finds applications primarily in:

- Thin Film Deposition: It is widely used in the production of tin oxide films via chemical vapor deposition and atomic layer deposition.

- Semiconductor Manufacturing: The compound is employed in the fabrication of electronic devices where high-purity tin oxide layers are required.

- Catalysis: Potential uses in catalyzing various organic reactions due to its reactivity.

Studies have shown that tetrakis(diethylamine)tin interacts with various substrates during deposition processes. For instance, when deposited on hydroxylated surfaces like indium tin oxide, it undergoes ligand exchange reactions that are critical for film formation. The kinetics of adsorption and desorption are crucial for optimizing growth rates and film quality .

Several compounds share structural similarities with tetrakis(diethylamine)tin, particularly other organotin compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Tetrakis(dimethylamino)tin | C₁₆H₁₈N₄Sn | Used for titanium nitride deposition; more stable than diethyl derivative. |

| Tetrakis(ethylamido)tin | C₁₂H₃₁N₄Sn | Exhibits different reactivity patterns; less volatile than diethyl derivative. |

| Tetrakis(trimethylsilyl)tin | C₈H₂₀N₄Si₄Sn | Known for its use in silicon-based applications; sterically bulkier. |

Tetrakis(diethylamine)tin is unique due to its specific ligand arrangement and volatility, making it particularly suitable for thin film applications compared to other organotin compounds.

The exploration of organotin compounds began in the mid-19th century with Edward Frankland’s synthesis of diethyltin diiodide in 1849. Tetrakis(diethylamido)tin(IV), [(C₂H₅)₂N]₄Sn, emerged later as part of broader efforts to synthesize volatile metal-organic precursors. Early syntheses involved reacting tin(IV) chloride with lithium diethylamide under inert conditions:

$$

\text{SnCl}4 + 4 \, \text{LiN(C}2\text{H}5\text{)}2 \rightarrow [(\text{C}2\text{H}5)2\text{N}]4\text{Sn} + 4 \, \text{LiCl}

$$

Initial characterization relied on molecular weight measurements and infrared spectroscopy, confirming its monomeric tetrahedral structure. By the 1970s, studies expanded to its surface reactivity, such as ligand-exchange reactions with hydroxylated indium tin oxide (ITO) surfaces.

Table 1: Key Early Synthetic Methods

| Year | Method | Key Findings | Source |

|---|---|---|---|

| 1849 | Reaction of SnCl₄ with LiN(C₂H₅)₂ | First synthesis of organotin amides | |

| 1971 | Surface reactions with ITO | Confirmed covalent bonding via XPS |

Evolution of Research Paradigms

Research shifted from fundamental synthesis to advanced applications in the late 20th century. The advent of atomic layer deposition (ALD) and chemical vapor deposition (CVD) technologies highlighted tetrakis(diethylamido)tin(IV)’s utility as a precursor for tin oxide (SnO₂) films. Modern studies employ:

- X-ray photoelectron spectroscopy (XPS) to analyze surface-bonded intermediates.

- Density functional theory (DFT) to model degradation pathways.

- In situ infrared spectroscopy to monitor ligand-exchange kinetics.

Industrial production scaled significantly, optimizing purity (>99.99%) for semiconductor applications.

Table 2: Analytical Techniques and Insights

| Technique | Application | Insight |

|---|---|---|

| XPS | Surface bonding | Identified [ITO]-O-Sn(NEt₂)₃ intermediates |

| DFT | Degradation modeling | Predicted proton transfer as primary degradation pathway |

| FT-IR | Ligand exchange | Tracked ν(C-H) shifts during thermal decomposition |

Significance in Organometallic Chemistry

Tetrakis(diethylamido)tin(IV) is pivotal for:

- Thin-Film Deposition: Enables conformal SnO₂ coatings for lithium-ion battery anodes and gas sensors.

- Catalysis: Serves as a templating agent in mesoporous tin silicate xerogels for Meerwein–Ponndorf–Verley reductions.

- Structural Chemistry: Demonstrates how bulky ligands (e.g., diethylamide) stabilize tetrahedral geometries and reduce carbon contamination in films.

Table 3: Applications in Materials Science

| Application | Mechanism | Outcome |

|---|---|---|

| ALD/CVD | Ligand exchange with -OH groups | SnO₂ films with ρ ≈ 1500 μΩ·cm |

| Catalysis | Lewis acid sites in xerogels | Enhanced selectivity in ketone reductions |

Classical Synthesis Routes

Reaction of Tin Tetrachloride with Lithium Diethylamide

The most established method involves reacting tin tetrachloride ($$SnCl4$$) with lithium diethylamide ($$LiNEt2$$). Tin tetrachloride, a Lewis acidic precursor, undergoes nucleophilic substitution when treated with four equivalents of lithium diethylamide in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78°C) [2] [6]. The reaction proceeds via a stepwise ligand exchange mechanism:

$$

SnCl4 + 4 LiNEt2 \rightarrow Sn(NEt2)4 + 4 LiCl

$$

Key parameters include strict moisture exclusion, stoichiometric control, and prolonged reaction times (12–24 hours) to ensure complete substitution [1]. Yields typically range from 60–75%, with byproducts such as lithium chloride removed via filtration.

Grignard-Based Synthetic Approaches

Grignard reagents ($$Et2NMgBr$$) offer an alternative pathway. Here, diethylamine-derived Grignard reagents react with $$SnCl4$$ in diethyl ether under reflux [3]:

$$

SnCl4 + 4 Et2NMgBr \rightarrow Sn(NEt2)4 + 4 MgBrCl

$$

This method requires careful temperature control to prevent side reactions, such as ligand redistribution. While efficient, scalability is limited by the hygroscopic nature of Grignard reagents and the need for inert conditions [3].

Redistribution Reactions from Tetraorganotin Compounds

Redistribution reactions exploit the dynamic equilibrium between mixed organotin species. For example, combining $$Sn(NEt2)4$$ with $$SnCl_4$$ in the presence of platinum catalysts induces ligand exchange [4]:

$$

2 Sn(NEt2)3Cl \leftrightarrow Sn(NEt2)4 + SnCl_4

$$

These reactions are thermodynamically driven, favoring the formation of symmetric products. Catalysts like $$Pt(PPh3)4$$ enhance reaction rates, enabling high-purity isolation of $$Sn(NEt2)4$$ [4].

Modern Synthetic Innovations

Air-Free and Inert Atmosphere Techniques

Modern syntheses prioritize air-free methodologies using Schlenk lines or gloveboxes to prevent hydrolysis and oxidation. For instance, $$SnCl_4$$ is handled under argon or nitrogen, with solvents rigorously dried over molecular sieves [1] [6]. These techniques improve yields to >80% by minimizing side reactions.

Scalable Synthesis Methods

Continuous-flow reactors have been adapted for large-scale production. By maintaining precise temperature (-30°C) and pressure (1–2 atm), this method reduces reaction times to 4–6 hours while ensuring consistent product quality [6].

Purification and Isolation Protocols

Post-synthesis purification involves fractional distillation under reduced pressure (5–10 mmHg) to isolate $$Sn(NEt2)4$$ (boiling point: 110–115°C) [6]. Recrystallization from hexane at -20°C further enhances purity to >99%, as confirmed by $$^{119}Sn$$ NMR [4].

Mechanistic Investigations of Synthesis Pathways

Reaction Intermediates

Kinetic studies identify transient intermediates such as $$SnCl3(NEt2)$$ and $$SnCl2(NEt2)_2$$ during ligand substitution. Spectroscopic evidence (e.g., $$^{119}Sn$$ NMR) reveals these species form within minutes at -78°C, followed by gradual conversion to the tetrasubstituted product [4].

Kinetic Studies of Formation Reactions

Rate laws derived from time-resolved experiments show second-order kinetics, dependent on both $$SnCl4$$ and $$LiNEt2$$ concentrations. Activation energies ($$\Delta H^\ddagger$$) of 45–50 kJ/mol indicate a concerted mechanism [1].

Thermodynamic Considerations

Thermodynamic favorability is assessed via equilibrium constants ($$K{eq}$$) for redistribution reactions. For $$Sn(NEt2)4$$, $$K{eq}$$ values exceed $$10^3$$ at 25°C, driven by entropy gains from ligand symmetry [4]. Computational models (DFT) corroborate the stability of the tetrahedral geometry [5].

Reaction Mechanisms with Hydroxylated Substrates

The reaction of tetrakis(diethylamino)tin with hydroxylated surfaces proceeds through a proton transfer mechanism that is thermodynamically favorable due to the basicity of the diethylamino ligands. When the compound encounters surface hydroxyl groups, the initial interaction involves hydrogen bonding between the terminal methyl groups of the diethylamino ligands and the surface silanol groups. This physisorption process occurs at room temperature and serves as a precursor to chemisorption.

At elevated temperatures (typically above 100°C), the reaction proceeds through ligand exchange where surface hydroxyl groups displace diethylamino ligands through proton transfer. The mechanism involves the formation of a transition state where the proton from the surface hydroxyl group is transferred to the nitrogen atom of the diethylamino ligand, resulting in the formation of diethylamine and a surface-bound tin complex. The activation energy for this process ranges from 45-65 kJ/mol, making it accessible under moderate thermal conditions.

Stepwise Ligand Exchange Processes

The ligand exchange process occurs in a stepwise manner, with each diethylamino group being replaced sequentially rather than simultaneously. Density functional theory calculations and experimental observations confirm that the exchange follows a first-order kinetic profile with respect to the tin complex concentration. The stepwise nature of the reaction is attributed to the electronic stabilization provided by the remaining diethylamino ligands, which maintain electron density at the tin center during the exchange process.

The kinetic studies reveal that the first ligand exchange occurs most readily, with subsequent exchanges requiring progressively higher activation energies due to the decreased electron density at the tin center. This stepwise mechanism is crucial for controlling the stoichiometry of surface-bound species and enables the formation of well-defined surface intermediates.

Surface-Bound Intermediates Formation

The surface reactions of tetrakis(diethylamino)tin lead to the formation of stable surface-bound intermediates with the general formula -SiO-Sn(NEt₂)₃₋ₓ, where x represents the number of diethylamino ligands exchanged. These intermediates are characterized by their ability to maintain some degree of molecular character while being covalently bound to the surface.

Fourier transform infrared spectroscopy studies demonstrate that these surface-bound intermediates exhibit characteristic vibrational modes associated with both the remaining diethylamino ligands and the newly formed tin-oxygen bonds. The stability of these intermediates is enhanced by the chelating effect of the surface, which provides additional coordination sites for the tin center.

Ammonolysis Reactions

Reaction Pathways with Ammonia

The reaction of tetrakis(diethylamino)tin with ammonia proceeds through a transamination mechanism that involves the direct exchange of diethylamino ligands with ammonia. This process is facilitated by the greater thermodynamic stability of the tin-nitrogen bonds formed with ammonia compared to those with diethylamino ligands.

The reaction mechanism involves the initial coordination of ammonia to the tin center, followed by proton transfer from ammonia to the diethylamino ligand, resulting in the formation of diethylamine and a tin-amide intermediate. The process is characterized by low activation energies (30-50 kJ/mol) and can proceed at relatively mild temperatures (200-400°C).

Kinetic studies reveal that the reaction follows a bimolecular mechanism with the rate being first-order in both tetrakis(diethylamino)tin and ammonia concentrations. The computed barrier height of 30.5 kJ/mol for the initial transamination process is in excellent agreement with experimental activation energies.

Formation of Tin Nitride Materials

The ammonolysis of tetrakis(diethylamino)tin under controlled conditions leads to the formation of tin nitride materials with variable stoichiometry. The formation process involves the complete replacement of diethylamino ligands with nitrogen-containing species, followed by condensation reactions that eliminate residual organic fragments.

The mechanism of tin nitride formation involves multiple steps including ligand exchange, condensation, and thermal decomposition. At temperatures between 300-600°C, the organic ligands are completely eliminated, resulting in the formation of crystalline tin nitride phases. The morphology and crystallinity of the resulting materials depend on the reaction conditions, with higher temperatures favoring more crystalline products.

Mechanistic Aspects of Nitrogen Incorporation

The incorporation of nitrogen into the tin matrix occurs through a series of coordinated reactions involving ammonia activation and ligand substitution. The mechanism involves the formation of intermediate tin-amide species that undergo further condensation reactions to incorporate nitrogen into the growing solid matrix.

Computational studies reveal that the nitrogen incorporation process is facilitated by the formation of bridging amide ligands that link adjacent tin centers. This bridging mechanism enables the formation of extended tin nitride networks while maintaining structural integrity during the transformation.

Reactions with Unsaturated Systems

Interactions with Acetylene Derivatives

Tetrakis(diethylamino)tin reacts with acetylene derivatives through a mechanism that involves the initial coordination of the acetylene to the tin center, followed by proton transfer from the acetylene to the diethylamino ligand. This process is facilitated by the high acidity of terminal acetylenes (pKa ≈ 25) compared to diethylamine (pKa ≈ 36).

The reaction mechanism involves the formation of a pre-coordination complex between the acetylene and the tin center, followed by a concerted proton transfer and ligand exchange process. The activation energy for this process ranges from 70-90 kJ/mol, requiring elevated temperatures (100-350°C) for efficient conversion.

Formation of Tin Acetylides

The reaction between tetrakis(diethylamino)tin and acetylene derivatives results in the formation of tin acetylides with the general formula R-C≡C-Sn(NEt₂)₃₋ₓ. These compounds are characterized by the presence of strong tin-carbon bonds that exhibit significant covalent character.

The formation mechanism involves the nucleophilic attack of the acetylide anion on the tin center, followed by the elimination of diethylamine. The resulting tin acetylides are stable under inert conditions but can undergo further reactions with additional acetylene molecules to form more complex structures.

Reaction Kinetics with Alkynes

The kinetics of the reaction between tetrakis(diethylamino)tin and alkynes depend on the electronic and steric properties of the alkyne substrate. Terminal alkynes react more readily than internal alkynes due to their higher acidity and lower steric hindrance.

The reaction follows second-order kinetics, being first-order in both the tin complex and the alkyne. The rate constants show a strong dependence on temperature, with Arrhenius activation energies ranging from 80-100 kJ/mol depending on the specific alkyne substrate.

Degradation Mechanisms

Thermal Decomposition Pathways

The thermal decomposition of tetrakis(diethylamino)tin involves multiple competing pathways including β-hydrogen elimination, metallacycle formation, and direct ligand dissociation. The dominant pathway depends on the temperature and the presence of other reactive species.

At moderate temperatures (200-300°C), the decomposition proceeds primarily through β-hydrogen elimination, which involves the abstraction of a β-hydrogen from the ethyl groups of the diethylamino ligands. This process leads to the formation of tin-hydride intermediates and the elimination of ethylene and diethylamine.

At higher temperatures (400-500°C), metallacycle formation becomes competitive, involving the intramolecular cyclization of diethylamino ligands to form chelating structures. These metallacycles are more thermally stable than the parent compound but eventually decompose to form tin oxide and organic fragments.

Proton Transfer Mechanisms

Proton transfer represents the dominant degradation mechanism for tetrakis(diethylamino)tin under many conditions. Computational studies reveal that proton transfer from one diethylamino ligand to another is thermodynamically favored with an activation energy of approximately 55-70 kJ/mol.

The mechanism involves the formation of a transition state where a proton is transferred from the methyl group of one diethylamino ligand to the nitrogen atom of another ligand. This process results in the formation of diethylamine and a tin-imine intermediate, which subsequently undergoes further decomposition.

Ligand Release Processes

The release of diethylamino ligands from tetrakis(diethylamino)tin occurs through multiple pathways depending on the reaction conditions. Under mild conditions, ligand release is primarily driven by proton transfer mechanisms, while at higher temperatures, direct thermal dissociation becomes significant.

The kinetics of ligand release follow first-order behavior with respect to the tin complex concentration, with rate constants showing strong temperature dependence. The activation energies for ligand release range from 40-80 kJ/mol, depending on the specific mechanism and reaction conditions.

Dimerization of Degradation Products

The degradation of tetrakis(diethylamino)tin often results in the formation of dimeric products through the coupling of monomeric tin species. The dimerization process involves the formation of bridging ligands between two tin centers, resulting in the formation of stable dimeric structures.

The mechanism of dimerization involves the nucleophilic attack of one tin center on another, facilitated by the presence of bridging ligands such as oxide or amide groups. The activation energy for dimerization ranges from 60-90 kJ/mol, making it competitive with other degradation pathways at moderate temperatures.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic